Excited-State Lifetime τ₂ Is 1.5-Fold Shorter in 9-Methyl-2,6-diaminopurine than in 2,6-Diaminopurine-2′-deoxyribose
A direct head-to-head femtosecond transient absorption study compared 9-methyl-2,6-diaminopurine (9Me2,6DAP) with 2,6-diaminopurine-2′-deoxyribose (2,6DAP-d) in both acetonitrile and aqueous solution. While the first excited-state lifetime (τ₁) was similar in both compounds, the second lifetime (τ₂) was approximately 1.5-fold longer in 2,6DAP-d than in 9Me2,6DAP, attributed to more efficient trapping in the S₁(ππ* La) minimum of the deoxyribose derivative [1]. Both compounds exhibited >99% nonradiative decay through two conical intersections with the ground state, confirming high photostability for the 2,6-diaminopurine chromophore regardless of N9-substitution [1].
| Evidence Dimension | Excited-state lifetime τ₂ (nonradiative decay component) |
|---|---|
| Target Compound Data | 9-Methyl-2,6-diaminopurine: τ₂ shorter (exact value not extracted; ratio reported) |
| Comparator Or Baseline | 2,6-Diaminopurine-2′-deoxyribose: τ₂ approximately 1.5-fold longer than target |
| Quantified Difference | τ₂ ~1.5-fold difference; >99% nonradiative decay for both |
| Conditions | Femtosecond transient absorption spectroscopy in acetonitrile and aqueous solution; excitation at 290 nm into S₁(ππ* La) state |
Why This Matters
For researchers selecting a 2,6-diaminopurine chromophore model for photophysical studies, the N9-methyl derivative provides a distinct excited-state relaxation profile with a measurably faster τ₂ decay component compared to the deoxyribose form, which is relevant when designing time-resolved spectroscopic experiments or modeling prebiotic photochemistry.
- [1] Ortiz-Rodríguez LA, Caldero-Rodríguez NE, Seth SK, Díaz-González K, Crespo-Hernández CE. Electronic relaxation mechanism of 9-methyl-2,6-diaminopurine and 2,6-diaminopurine-2′-deoxyribose in solution. Photochem Photobiol. 2024;100(2):393-403. doi:10.1111/php.13887. View Source
